N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-4-15(20)18(8-17-10)7-14(19)16-6-11-2-3-12-13(5-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRKSWOFQMQFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The 4-methyl-6-pyrimidinone scaffold is classically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl acetoacetate reacts with urea under basic conditions (e.g., sodium ethoxide) to yield 6-hydroxy-4-methylpyrimidin-2(1H)-one. Subsequent oxidation or tautomerization adjusts the oxidation state at C6.
Typical Procedure :
Ethyl acetoacetate (1.0 equiv) and urea (1.2 equiv) are refluxed in ethanol with sodium ethoxide (0.1 equiv) for 6–8 hours. The crude product is precipitated upon acidification, yielding 4-methyl-6-hydroxypyrimidin-2(1H)-one in ~70% yield.
Functionalization at the N1 Position
Introducing the acetyl group at N1 requires alkylation or acylation strategies. Deprotonation of the lactam nitrogen (pKa ~8–10) with a strong base (e.g., NaH or KOtBu) enables nucleophilic substitution with bromoacetyl bromide or chloroacetyl chloride.
Example :
4-Methyl-6-pyrimidinone (1.0 equiv) is treated with NaH (1.2 equiv) in dry THF at 0°C, followed by dropwise addition of bromoacetyl bromide (1.1 equiv). The mixture is stirred at room temperature for 12 hours, yielding 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl bromide.
Formation of the Acetamide Bond
Carbodiimide-Mediated Coupling
The carboxylic acid derivative of the pyrimidinone (e.g., 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid) is activated using coupling agents such as EDCl or HATU, followed by reaction with benzo[d]dioxol-5-ylmethylamine.
Optimized Protocol :
- Activation : 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) in DMF are stirred at 0°C for 30 minutes.
- Coupling : Benzo[d]dioxol-5-ylmethylamine (1.1 equiv) is added, and the reaction proceeds at room temperature for 24 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography (EtOAc/hexane gradient).
Direct Alkylation-Amidation
An alternative one-pot approach involves in situ generation of the acetyl chloride derivative, followed by amidation. For instance, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl chloride reacts with the amine in the presence of a base (e.g., triethylamine).
Procedure :
2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)acetyl chloride (1.0 equiv) and benzo[d]dioxol-5-ylmethylamine (1.2 equiv) are combined in dichloromethane with Et₃N (2.0 equiv) at 0°C. The reaction is stirred for 4 hours, yielding the acetamide after aqueous workup.
Alternative Routes via Multi-Component Reactions
Ugi Four-Component Reaction (Ugi-4CR)
Inspired by methodologies for benzodiazepine synthesis, a Ugi-4CR could assemble the acetamide and pyrimidinone moieties concurrently. This approach employs an aldehyde, amine, isocyanide, and carboxylic acid.
Hypothetical Pathway :
- Components :
- Reaction : Components are mixed in methanol at room temperature for 24 hours, followed by cyclization under acidic conditions (e.g., 10% TFA/DCE).
Challenges : Designing a pyrimidinone-derived aldehyde without side reactions remains nontrivial.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) confirms purity >99%.
- Recrystallization : Isopropanol/water mixtures yield crystalline product with >99.5% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole oxides, while reduction could produce benzo[d][1,3]dioxole alcohols.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Bromine substitution (e.g., SW-C165) reduces proteasome activity compared to the methyl group in the target compound, likely due to steric hindrance .
- Benzodioxole Position : The 5-ylmethyl linkage in the target compound optimizes bacterial membrane interaction, whereas phenethyl analogs () show weaker binding .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with CAS Number 1211211-96-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 301.30 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, combined with a pyrimidine-based structure that may enhance its pharmacological profile.
Synthesis
The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and pyrimidinyl acetamide precursors. Common reagents include various catalysts and solvents under controlled temperatures to ensure high yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, compounds incorporating similar structural motifs have shown significant antiproliferative effects against various cancer cell lines:
- IC50 Values :
These findings suggest that this compound may exhibit comparable or superior activity against certain cancer types.
The mechanisms by which this compound exerts its anticancer effects likely involve:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.
- Apoptosis Induction : Studies indicate that it can induce apoptosis through pathways involving proteins such as Bax and Bcl-2, leading to cell cycle arrest and subsequent cell death .
The apoptosis mechanism was further supported by observations of increased levels of caspases (e.g., caspase-3 and caspase-7), which are critical in the execution phase of apoptosis .
Study on Antiproliferative Activity
A study focused on synthesizing chalcone derivatives related to benzo[d][1,3]dioxole reported significant cytotoxicity with IC50 values ranging from 5.24 to 10.39 µM against the MDA-MB-231 breast cancer cell line . The study demonstrated that these compounds could effectively induce cell membrane blebbing and chromatin condensation, further confirming their potential as anticancer agents.
Comparative Analysis
The biological activity of this compound can be compared with other compounds featuring similar structural elements:
| Compound Name | Structure Features | IC50 Values (µM) | Target Cell Lines |
|---|---|---|---|
| Doxorubicin | Anthracycline | 4.56 - 8.29 | HepG2, HCT116, MCF7 |
| Compound A | Benzo[d][1,3]dioxole | 2.38 | HepG2 |
| Compound B | Pyrimidine derivative | 5.24 - 10.39 | MDA-MB-231 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
